molecular formula C10H10O4 B152253 (R)-2-Acetoxy-2-phenylacetic acid CAS No. 51019-43-3

(R)-2-Acetoxy-2-phenylacetic acid

Cat. No.: B152253
CAS No.: 51019-43-3
M. Wt: 194.18 g/mol
InChI Key: OBCUSTCTKLTMBX-SECBINFHSA-N
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Description

®-2-Acetoxy-2-phenylacetic acid is an organic compound characterized by the presence of an acetoxy group and a phenylacetic acid moiety

Scientific Research Applications

®-2-Acetoxy-2-phenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

Target of Action

It is known that similar compounds, such as lipoic acid, target histone deacetylases (hdacs), including hdac1, hdac2, hdac3, hdac6, hdac8, and hdac10 .

Mode of Action

It is known that the naturally occurring ®-enantiomer of similar compounds inhibits hdacs at physiologically relevant concentrations, leading to hyperacetylation of hdac substrates . This suggests that ®-2-Acetoxy-2-phenylacetic acid may interact with its targets in a similar manner.

Biochemical Pathways

It is known that similar compounds, such as lipoic acid, are involved in central metabolic pathways . They are also known to affect the synthesis of amino acids . Therefore, it is plausible that ®-2-Acetoxy-2-phenylacetic acid may have similar effects on biochemical pathways.

Pharmacokinetics

Similar compounds, such as r-lipoic acid, are known to have poor aqueous solubility, leading to poor absorption and low bioavailability . They are also known to be relatively unstable due to their tendency to polymerize .

Result of Action

Similar compounds, such as lipoic acid, are known to cause hyperacetylation of hdac substrates when they inhibit hdacs . This suggests that ®-2-Acetoxy-2-phenylacetic acid may have similar effects.

Action Environment

It is known that microorganisms can adapt to cope with lethal ph, indicating the presence of an inducible acid tolerance mechanism initiated by exposure to an acidic environment . This suggests that the action of ®-2-Acetoxy-2-phenylacetic acid may be influenced by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetoxy-2-phenylacetic acid typically involves the esterification of ®-2-hydroxy-2-phenylacetic acid with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst, such as pyridine or triethylamine, under reflux conditions. The reaction yields ®-2-Acetoxy-2-phenylacetic acid as the main product.

Industrial Production Methods

On an industrial scale, the production of ®-2-Acetoxy-2-phenylacetic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Acetoxy-2-phenylacetic acid undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield ®-2-hydroxy-2-phenylacetic acid and acetic acid.

    Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Substitution: The acetoxy group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.

    Substitution: Nucleophilic reagents, such as sodium azide or lithium aluminum hydride, are used for substitution reactions.

Major Products

    Hydrolysis: ®-2-hydroxy-2-phenylacetic acid and acetic acid.

    Oxidation: Corresponding carboxylic acids or ketones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Acetoxy-2-phenylacetic acid: The enantiomer of ®-2-Acetoxy-2-phenylacetic acid, with similar chemical properties but different biological activities.

    Phenylacetic acid: Lacks the acetoxy group, resulting in different reactivity and applications.

    2-Hydroxy-2-phenylacetic acid: The hydrolyzed form of ®-2-Acetoxy-2-phenylacetic acid, with distinct chemical and biological properties.

Uniqueness

®-2-Acetoxy-2-phenylacetic acid is unique due to its chiral nature and the presence of both acetoxy and phenylacetic acid functional groups

Properties

IUPAC Name

(2R)-2-acetyloxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCUSTCTKLTMBX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51019-43-3
Record name (-)-O-Acetylmandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51019-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(-)-O-Acetylmandelic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051019433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-acetoxy(phenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.678
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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